Letrozole-d4

概述

描述

Letrozole-d4 是 Letrozole 的氘代版本,Letrozole 是一种非甾体类芳香化酶抑制剂。 它在结构上与 Fadrozole 相关,主要用于研究应用,例如动力学同位素效应研究以及作为核磁共振 (NMR) 实验中的内标 .

准备方法

合成路线和反应条件

Letrozole-d4 的合成涉及将氘原子掺入 Letrozole 分子中。一种常见的方法包括在合成过程中使用氘代试剂。 例如,将 4-(氯(4-氰基苯基)甲基)苯甲酰胺与 1H-1,2,4-三唑缩合,然后在低温下用三氟乙酸酐脱水,可以改编为包含氘代试剂 .

工业生产方法

This compound 的工业生产通常涉及使用氘代起始原料的大规模合成。 该过程经过优化以确保高产率和纯度,通常涉及多个纯化步骤,例如重结晶和色谱法以去除任何非氘代杂质 .

化学反应分析

反应类型

Letrozole-d4 经历各种化学反应,包括:

氧化: 涉及添加氧气或去除氢气。

还原: 涉及添加氢气或去除氧气。

取代: 涉及用另一种原子或原子团取代一个原子或原子团。

常用试剂和条件

这些反应中常用的试剂包括像高锰酸钾这样的氧化剂,像氢化铝锂这样的还原剂,以及用于取代反应的各种亲核试剂。 条件通常涉及控制温度和惰性气氛以防止不希望的副反应 .

主要形成的产物

从这些反应中形成的主要产物取决于所用条件和试剂。 例如,this compound 的氧化会导致羟基化衍生物的形成,而还原可以产生具有改变的药代动力学性质的氘代类似物 .

科学研究应用

Pharmacokinetic Studies

Letrozole-d4 is extensively employed in pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) of letrozole. Its deuterated nature makes it an ideal internal standard due to its structural similarity to letrozole while providing distinct mass spectrometric properties.

Methodological Approach

- Analytical Techniques : Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the primary method for quantifying letrozole and this compound in plasma samples. This technique allows for high sensitivity and specificity in detection.

- Sample Preparation : Solid-phase extraction (SPE) is commonly used to isolate letrozole and its metabolites from biological matrices, ensuring minimal matrix interference.

Case Study Example

A notable study involved a bioequivalence assessment of letrozole tablets administered to postmenopausal women. The UPLC-MS/MS method demonstrated a linear calibration range for both letrozole and this compound, showcasing high extraction recovery rates (95.5% for letrozole and 96.2% for this compound) .

Clinical Applications

This compound is pivotal in clinical research focusing on hormone-sensitive breast cancer treatments. Its applications extend to evaluating treatment efficacy and monitoring therapeutic drug levels.

Clinical Study Insights

- A study analyzed plasma samples from patients receiving letrozole therapy, utilizing this compound as an internal standard to ensure accurate quantification of drug levels over time .

- The findings indicated that consistent monitoring of drug levels could correlate with treatment outcomes, thereby enhancing personalized medicine approaches in oncology.

Research on Drug Metabolism

This compound assists researchers in understanding the metabolic pathways of letrozole by serving as a reference point for identifying metabolites.

Metabolic Profiling

- Researchers have utilized UPLC-MS/MS to profile metabolites of letrozole in human plasma, comparing the concentrations of both letrozole and this compound. This profiling aids in elucidating the metabolic fate of the drug and potential interactions with other medications .

Quality Control in Pharmaceutical Development

In pharmaceutical development, this compound is crucial for quality control processes to ensure the consistency and reliability of drug formulations.

Regulatory Compliance

- The use of deuterated standards like this compound is recommended by regulatory bodies such as the FDA for validating analytical methods used in drug testing . This compliance ensures that pharmaceutical products meet safety and efficacy standards before reaching the market.

Summary of Applications

| Application Area | Description |

|---|---|

| Pharmacokinetic Studies | Used as an internal standard for quantifying drug levels in plasma samples. |

| Clinical Research | Evaluates treatment efficacy and monitors therapeutic levels in patients. |

| Drug Metabolism Research | Assists in profiling metabolic pathways and identifying metabolites. |

| Quality Control | Ensures consistency and reliability in pharmaceutical formulations. |

作用机制

Letrozole-d4 与 Letrozole 一样,是一种非甾体类 II 型芳香化酶抑制剂。它的作用原理是竞争性抑制芳香化酶,芳香化酶负责将雄激素转化为雌激素。这种抑制降低了体内雌激素水平,这对治疗激素受体阳性乳腺癌特别有用。 分子靶标包括芳香化酶的活性位点,this compound 在该位点结合并阻止转化过程 .

相似化合物的比较

类似化合物

一些与 Letrozole-d4 类似的化合物包括:

Anastrozole: 另一种用于治疗乳腺癌的非甾体类芳香化酶抑制剂。

Exemestane: 一种具有类似作用机制的甾体类芳香化酶抑制剂。

Formestane: 一种用于绝经后妇女的甾体类芳香化酶抑制剂。

Aminoglutethimide: 一种较旧的芳香化酶抑制剂,对类固醇生成具有更广泛的影响.

This compound 的独特性

This compound 因其氘代性质而独一无二,这在研究应用中提供了独特的优势。氘原子的存在增强了化合物的稳定性,并允许在 NMR 光谱和动力学同位素效应实验中进行更精确的研究。 这使得 this compound 成为学术和工业研究环境中宝贵的工具 .

生物活性

Letrozole-d4 is a deuterated analog of letrozole, a third-generation aromatase inhibitor widely used in the treatment of estrogen-dependent breast cancers, particularly in postmenopausal women. The incorporation of deuterium enhances the compound's stability and allows for more precise metabolic tracking in biological studies. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical implications.

Letrozole functions primarily as an aromatase inhibitor, blocking the conversion of androgens to estrogens by inhibiting the aromatase enzyme. This reduction in estrogen levels is critical for the management of hormone-sensitive breast cancers. This compound, while not exhibiting significant direct aromatase inhibition like its parent compound, serves as a valuable marker for studying letrozole metabolism and pharmacokinetics .

2. Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). Following administration, this compound demonstrates rapid absorption and extensive distribution in tissues. The mean absolute bioavailability is approximately 99.9%, with a large apparent volume of distribution (1.87 l/kg) and significant plasma protein binding (about 60%) primarily to albumin .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Bioavailability | 99.9% |

| Volume of Distribution (Vd) | 1.87 l/kg |

| Plasma Protein Binding | ~60% (mainly albumin) |

| Terminal Half-Life | ~2 days |

3.1 Efficacy in Cancer Treatment

Letrozole has demonstrated potent anti-tumor effects in various clinical settings. Studies indicate that it can induce complete regression of estrogen-dependent tumors in animal models, with effective doses ranging from 10–30 μg/kg/day . In clinical practice, letrozole's efficacy has been noted in patients with advanced breast cancer, often leading to significant tumor reduction.

3.2 Case Studies on Adverse Effects

While effective, letrozole treatment can lead to adverse effects such as Tumor Lysis Syndrome (TLS), particularly in patients with rapidly proliferating tumors. A case study involving an 80-year-old woman indicated that TLS developed shortly after starting letrozole therapy, leading to acute renal failure and requiring intensive management .

Table 2: Summary of Case Studies on TLS Associated with Letrozole Treatment

4. Metabolism and Interaction Studies

This compound serves as an important tool for understanding the metabolism of letrozole itself. Interaction studies have shown that various drugs can influence the metabolic pathways involving letrozole through competitive inhibition or induction of metabolic enzymes such as CYP2A6 and UGTs. This knowledge is crucial for optimizing therapeutic regimens and minimizing adverse effects associated with drug-drug interactions.

5. Conclusion

This compound plays a significant role in both clinical applications and research settings related to breast cancer treatment. Its unique properties enhance our understanding of letrozole's pharmacokinetics and biological activity while providing insights into potential drug interactions and adverse effects. Continued research into this compound will likely yield further insights into its utility as a therapeutic agent and a research tool.

属性

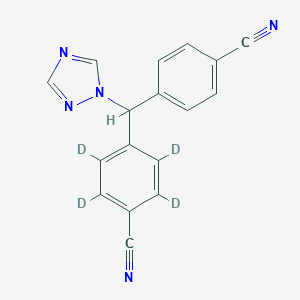

IUPAC Name |

4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]-2,3,5,6-tetradeuteriobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N5/c18-9-13-1-5-15(6-2-13)17(22-12-20-11-21-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H/i1D,2D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJKCIUCZWXJDR-NMRLXUNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(C2=CC=C(C=C2)C#N)N3C=NC=N3)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。